2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
Overview
Description
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C18H35NOSSn and a molecular weight of 432.25 g/mol . It is characterized by the presence of a thiazole ring substituted with a tributylstannyl group and a hydroxyl group on the propan-2-yl side chain . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction. The product is then purified through standard techniques such as column chromatography . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding a simpler thiazole derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex thiazole derivatives and organotin compounds.
Biology: The compound is used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds often involves this compound as a model system.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol involves its interaction with molecular targets through the thiazole ring and the tributylstannyl group. The thiazole ring can participate in various chemical reactions, while the tributylstannyl group can interact with metal centers in catalytic processes . These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in biological systems.
Comparison with Similar Compounds
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol: This compound has a similar structure but with the tributylstannyl group at a different position on the thiazole ring.
2-(Methylthio)-5-(tributylstannyl)thiazole: This compound features a methylthio group in addition to the tributylstannyl group.
2-Chloro-5-(tributylstannyl)thiazole: This compound has a chlorine atom instead of the hydroxyl group on the propan-2-yl side chain.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research.
Properties
IUPAC Name |
2-(5-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODTINPWPONIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NOSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676723 | |
Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-17-4 | |
Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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